molecular formula C12H10O2S2 B1337256 2-[(Thien-3-ylmethyl)thio]benzoic acid CAS No. 62688-29-3

2-[(Thien-3-ylmethyl)thio]benzoic acid

Cat. No.: B1337256
CAS No.: 62688-29-3
M. Wt: 250.3 g/mol
InChI Key: ZNSHPJTYGIZOKH-UHFFFAOYSA-N
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Description

2-[(Thien-3-ylmethyl)thio]benzoic acid is an organic compound with the molecular formula C12H10O2S2 and a molecular weight of 250.34 g/mol . This compound is characterized by the presence of a benzoic acid moiety linked to a thienylmethylthio group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[(Thien-3-ylmethyl)thio]benzoic acid typically involves the reaction of thien-3-ylmethanethiol with benzoic acid derivatives. One common method includes the use of thionyl chloride to activate the benzoic acid, followed by nucleophilic substitution with thien-3-ylmethanethiol .

Industrial Production Methods: the general approach would involve large-scale synthesis using similar reaction conditions as in laboratory settings, with optimization for yield and purity .

Chemical Reactions Analysis

Types of Reactions: 2-[(Thien-3-ylmethyl)thio]benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-[(Thien-3-ylmethyl)thio]benzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(Thien-3-ylmethyl)thio]benzoic acid is not fully understood. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to changes in biochemical pathways. Further research is needed to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

  • 2-[(Thien-2-ylmethyl)thio]benzoic acid
  • 2-[(Fur-3-ylmethyl)thio]benzoic acid
  • 2-[(Pyrid-3-ylmethyl)thio]benzoic acid

Comparison: 2-[(Thien-3-ylmethyl)thio]benzoic acid is unique due to the presence of the thien-3-ylmethylthio group, which imparts distinct electronic and steric properties compared to its analogs. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development .

Properties

IUPAC Name

2-(thiophen-3-ylmethylsulfanyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10O2S2/c13-12(14)10-3-1-2-4-11(10)16-8-9-5-6-15-7-9/h1-7H,8H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNSHPJTYGIZOKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)SCC2=CSC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60427890
Record name 2-[(thien-3-ylmethyl)thio]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60427890
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62688-29-3
Record name 2-[(thien-3-ylmethyl)thio]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60427890
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-{[(thiophen-3-yl)methyl]sulfanyl}benzoic acid
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